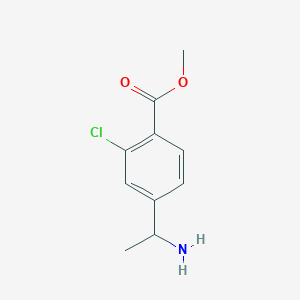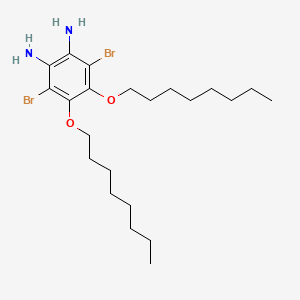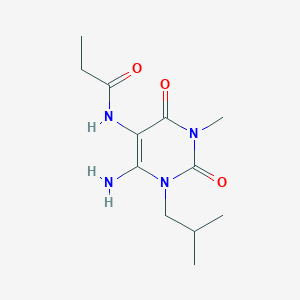
N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes an amino group, an isobutyl group, and a propionamide group attached to a tetrahydropyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide typically involves multiple steps. One common method includes the initial formation of the tetrahydropyrimidine ring, followed by the introduction of the isobutyl and amino groups. The final step involves the attachment of the propionamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance the production rate and reduce costs. The use of high-throughput screening can also optimize reaction conditions and identify the most effective catalysts and solvents for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Applications De Recherche Scientifique
N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide include:
- N-(6-Amino-1-isobutyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-isobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes an isobutyl group and a propionamide group attached to the tetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C12H20N4O3 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
N-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]propanamide |
InChI |
InChI=1S/C12H20N4O3/c1-5-8(17)14-9-10(13)16(6-7(2)3)12(19)15(4)11(9)18/h7H,5-6,13H2,1-4H3,(H,14,17) |
Clé InChI |
LISPGJUEFOFQTG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C(N(C(=O)N(C1=O)C)CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione](/img/structure/B13113774.png)
![5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13113785.png)
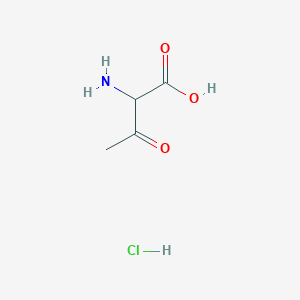
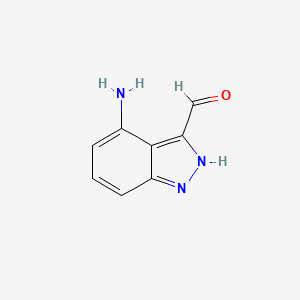
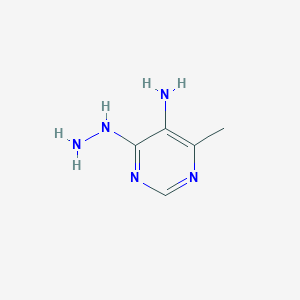
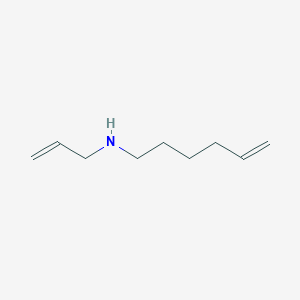
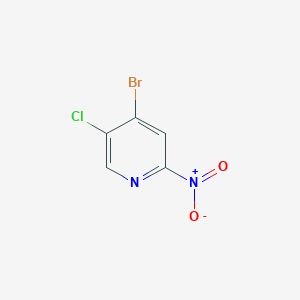
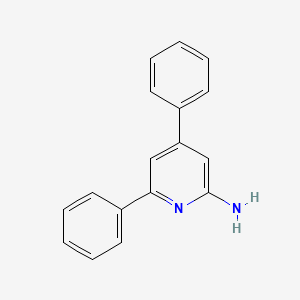
![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)


